Phillygenol; Epipinoresinol methyl ether; (+)-Phillygenin Phillygenol; Epipinoresinol methyl ether; (+)-Phillygenin Phillygenol; Epipinoresinol methyl ether; (+)-Phillygenin is a natural product found in Forsythia suspensa and Torreya fargesii var. yunnanensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16736068
InChI: InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3
SMILES:
Molecular Formula: C21H24O6
Molecular Weight: 372.4 g/mol

Phillygenol; Epipinoresinol methyl ether; (+)-Phillygenin

CAS No.:

Cat. No.: VC16736068

Molecular Formula: C21H24O6

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Phillygenol; Epipinoresinol methyl ether; (+)-Phillygenin -

Specification

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
IUPAC Name 4-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol
Standard InChI InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3
Standard InChI Key CPJKKWDCUOOTEW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC

Introduction

Chemical Identity and Natural Sources

Structural Characteristics

Phillygenol belongs to the lignan class of phenolic compounds, characterized by a dimeric structure derived from phenylpropanoid precursors. Its IUPAC name, 4-[4-(3,4-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2-methoxyphenol, reflects a fused furan ring system with methoxy and phenolic substituents . The stereochemistry of its four contiguous chiral centers (C-2, C-3, C-7, and C-8) influences its biological activity, as evidenced by structure-activity relationship studies .

Table 1: Key Physicochemical Properties of Phillygenol

PropertyValueSource
Molecular FormulaC21H24O6\text{C}_{21}\text{H}_{24}\text{O}_{6}
Molecular Weight372.4 g/mol
CAS Registry Number487-39-8
SolubilityDMSO: 50 mg/mL; H₂O: Insoluble
Melting PointNot reported

Natural Occurrence and Extraction

Phillygenol is predominantly isolated from Forsythia suspensa (Thunb.) Vahl (Oleaceae), a plant used in traditional Chinese medicine for its antipyretic and detoxifying effects . While present in leaves, fruits, and stems, its concentration rarely exceeds 0.5% dry weight, necessitating optimized extraction protocols. Fermentation-based methods enhance yield by hydrolyzing glycosidic precursors into aglycones like phillygenol .

Pharmacological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

In a carrageenan-induced paw edema model, phillygenol (10–40 mg/kg) reduced swelling by 38–62% and suppressed pro-inflammatory mediators, including IL-6 (↓45%), TNF-α (↓51%), and PGE₂ (↓57%) . The compound inhibited NF-κB p65 phosphorylation and IκB-α degradation, blocking downstream cytokine production . Concurrently, it demonstrated dose-dependent analgesia, increasing hot plate latency by 1.7-fold and reducing acetic acid-induced writhing by 58% at 40 mg/kg .

Hepatoprotective and Antioxidant Actions

Phillygenol pretreatment (24 mg/kg, oral) attenuated carbon tetrachloride (CCl₄)-induced liver injury in mice, normalizing serum ALT (↓64%) and AST (↓57%) levels . Mechanistically, it scavenged reactive oxygen species (ROS) and inhibited cytochrome P450 2E1 (CYP2E1), a key enzyme in CCl₄ bioactivation (Ki=2.40 μMK_i = 2.40\ \mu\text{M}) . This dual antioxidant and metabolic inhibition activity underscores its potential in preventing drug- or toxin-induced hepatotoxicity.

Model/AssayDose/ConcentrationKey FindingsReference
Carrageenan-induced edema10–40 mg/kg↓ Edema (38–62%); ↓ IL-6, TNF-α, PGE₂
Acetic acid writhing test40 mg/kg↓ Writhing (58%)
CCl₄-induced hepatotoxicity24 mg/kg↓ ALT (64%); ↓ AST (57%)
CYP2E1 inhibition assay4.50 µM (IC₅₀)Competitive inhibition (Ki=2.40 μMK_i = 2.40\ \mu\text{M})

Multi-Target Mechanisms in Chronic Diseases

A 2025 review identified phillygenol’s modulation of 10+ signaling pathways, including:

  • NF-κB: Suppression of nuclear translocation reduces IL-1β and COX-2 expression .

  • MAPK/ERK: Inhibition of p38 and JNK phosphorylation mitigates oxidative stress .

  • Nrf2-ARE: Activation enhances antioxidant enzyme synthesis (e.g., SOD, catalase) .

  • TGF-β/Smad: Downregulation attenuates fibrotic responses in hepatic and renal tissues .

Pharmacokinetics and Bioavailability

After oral administration (24 mg/kg) in mice, phillygenol achieved a CmaxC_{\text{max}} of 1.82 μg/mL1.82\ \mu\text{g/mL} at Tmax=1.5 hT_{\text{max}} = 1.5\ \text{h}, with a bioavailability of 56.4% . Hydroxylated and dimethylated metabolites accounted for 70% of urinary excretion, suggesting extensive phase I/II metabolism . Despite moderate solubility, its lipophilicity (logP=2.1\log P = 2.1) facilitates membrane permeation, particularly across the blood-brain barrier in neuroinflammatory models .

Therapeutic Applications and Future Directions

Pain and Inflammation Management

Phillygenol’s dual COX-2/iNOS inhibition offers advantages over NSAIDs by minimizing gastrointestinal toxicity . Clinical trials are warranted to validate its efficacy in rheumatoid arthritis and neuropathic pain.

Liver Disease Prevention

As a CYP2E1 inhibitor, phillygenol could adjunctively treat alcoholic liver disease or acetaminophen overdose. Synergistic formulations with silymarin or N-acetylcysteine may enhance efficacy .

Drug Development Challenges

Low natural abundance necessitates synthetic or biotechnological production. MedChemExpress offers research-grade phillygenol at £54.45–£84.70 per 5–10 mg, but scaling remains economically challenging . Structural analogs with improved bioavailability (e.g., prodrugs) are under investigation .

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